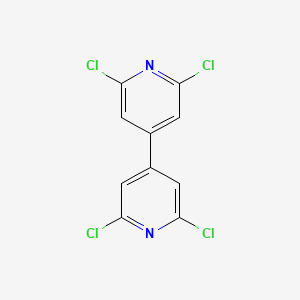

2,2',6,6'-Tetrachloro-4,4'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53344-76-6 |

|---|---|

Molecular Formula |

C10H4Cl4N2 |

Molecular Weight |

294.0 g/mol |

IUPAC Name |

2,6-dichloro-4-(2,6-dichloropyridin-4-yl)pyridine |

InChI |

InChI=1S/C10H4Cl4N2/c11-7-1-5(2-8(12)15-7)6-3-9(13)16-10(14)4-6/h1-4H |

InChI Key |

IGUKHQSZUQTSCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C2=CC(=NC(=C2)Cl)Cl |

Origin of Product |

United States |

Significance of Bipyridine Scaffolds in Modern Chemical Research

Bipyridine scaffolds, particularly 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096), are foundational building blocks in contemporary chemistry. Their widespread use stems from their ability to act as versatile ligands that can coordinate with a vast array of metal ions. This coordination capability is central to their application in several key areas:

Coordination Chemistry and Catalysis : Bipyridine analogues are crucial in forming transition metal complexes. mdpi.com These complexes are not only structurally interesting but also functional, serving as catalysts for important chemical transformations, including multi-electron reductions of carbon dioxide. mdpi.com 4,4'-bipyridine, in particular, is widely employed as a linker or "bond" between transition metal atoms to construct coordination polymers. rsc.org

Supramolecular Chemistry and Materials Science : The rigid, rod-like structure of 4,4'-bipyridine makes it an ideal component for crystal engineering and the self-assembly of metal-organic frameworks (MOFs). rsc.orgacs.orgacs.org These materials possess porous structures with high surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgacs.org The resulting coordination polymers can exhibit novel topologies, ranging from simple one-dimensional chains to complex three-dimensional frameworks. rsc.orgresearchgate.net

Photofunctional Materials : Bipyridine-based metal complexes often exhibit unique photophysical and redox properties. mdpi.comrsc.org This has led to their use in the development of luminescent materials, sensors, and components for solar energy conversion systems.

The functionalization of the bipyridine skeleton allows for the fine-tuning of its properties, enabling chemists to design materials and molecules with specific desired characteristics. acs.org

Distinctive Chemical and Electronic Features of Halogenated Bipyridines for Research

The introduction of halogen atoms onto the bipyridine scaffold, as in 2,2',6,6'-Tetrachloro-4,4'-bipyridine, significantly alters its chemical and electronic profile. These changes provide researchers with a powerful tool for modulating the properties of resulting metal complexes and materials.

Electron-Withdrawing Effects : Chlorine is an electronegative atom, and its presence on the bipyridine rings exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the pyridine (B92270) nitrogen atoms. This modification is crucial as it influences the strength and nature of the coordination bond with metal centers. An increased electron deficiency can stabilize metal complexes, particularly those with high-valent metal centers.

Modulation of Redox Properties : The electronic nature of substituents on a bipyridine ligand can tune the 3d orbital energies of a coordinated metal center. nih.gov Electron-withdrawing groups, like chloro-substituents, make the metal center more electrophilic. This directly impacts the redox potential of the metal complex and its reactivity in catalytic cycles, such as those involving oxidative addition. nih.gov

Steric and Structural Influence : The chlorine atoms at the 2, 2', 6, and 6' positions, which are ortho to the nitrogen atoms and the inter-ring bond, introduce significant steric hindrance. This steric bulk can influence the geometry of the resulting metal complexes, affect the coordination environment of the metal, and potentially create specific pockets or channels within a larger framework. In nickel catalysts, for example, substituents in the 6 and 6'-positions have been shown to impact the properties and catalytic performance of the complexes. nih.gov

| Property | This compound | 2,2',6,6'-Tetramethyl-4,4'-bipyridine (B1587354) |

| Substituents | -Cl (Electron-withdrawing) | -CH₃ (Electron-donating) |

| Electronic Effect | Reduces electron density on the bipyridine core. | Enhances electron density on the bipyridine core. mdpi.com |

| Impact on Metal Complexes | Stabilizes higher oxidation states of metals; alters metal-ligand interactions. | Increases π-backbonding, can improve activity in certain coupling reactions. |

| Potential Applications | Redox catalysis, photocatalysis. | Viologen derivatives for electrochemistry, construction of robust coordination frameworks. nih.gov |

Overview of Current Academic Research Trajectories for 2,2 ,6,6 Tetrachloro 4,4 Bipyridine

Historical and Classical Synthetic Approaches for Bipyridines

The foundational methods for synthesizing bipyridine frameworks, including the parent structure of this compound, have a rich history. Early approaches, though often requiring harsh conditions, laid the groundwork for more sophisticated methods. One of the earliest and most straightforward routes to symmetrical bipyridines is the Ullmann coupling, which involves the copper-mediated homocoupling of aryl halides. mdpi.compreprints.org This reaction, while effective, often necessitates high temperatures (over 200°C) and stoichiometric amounts of copper, which can complicate product purification. mdpi.comnih.gov

Another classical method is the Wurtz reaction, which utilizes an alkali metal, such as a sodium dispersion, to couple organic halides. mdpi.com This approach is also effective for creating symmetrical bipyridines. mdpi.com The initial synthesis of 2,2'-bipyridine (B1663995) by Fritz Blau in 1888 involved the dry distillation of copper(II) pyridine-2-carboxylate. nih.govresearchgate.net Other early techniques included the dehydrogenation of pyridine (B92270) at high temperatures using nickel-metal catalysts. nih.gov These historical methods, while significant, often suffered from low yields and a lack of broad substrate scope, paving the way for the development of more versatile catalytic approaches.

Modern Catalyst-Mediated Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of bipyridines, offering milder reaction conditions, greater functional group tolerance, and the ability to create unsymmetrical derivatives.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Negishi, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing the C(sp²)–C(sp²) bond that forms the backbone of bipyridines. mdpi.com

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for bipyridine synthesis. mdpi.comacs.org Pyridylboronic acids are stable and can be effectively coupled with various halopyridines to generate a diverse range of bipyridine structures. mdpi.com

Negishi coupling provides another robust route, reacting organozinc compounds with organohalides. mdpi.comwikipedia.org This method is noted for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org Pyridyl zinc halides can be prepared and coupled with a variety of halogen-substituted pyridines, making it a versatile tool for creating complex bipyridine derivatives. wikipedia.orgorgsyn.orgorgsyn.org

The Stille coupling utilizes organotin reagents and is highly reactive, often succeeding where other coupling methods may fail. mdpi.comresearchgate.net This reaction has been successfully employed to prepare a variety of substituted 2,2'-bipyridines. mdpi.comacs.orgacs.org However, a significant drawback of the Stille coupling is the toxicity of the organostannyl compounds used as reactants. mdpi.com

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst Example | Key Features |

|---|---|---|---|---|

| Suzuki | Pyridylboronic acid | Halopyridine | PdCl₂(dcpp) | Stable boron reagents, good functional group tolerance. mdpi.com |

| Negishi | Pyridyl zinc halide | Halopyridine | Pd(dba)₂/XPhos | High yields, mild conditions, versatile. mdpi.comorgsyn.org |

| Stille | Organostannyl pyridine | Halopyridine | Pd(PPh₃)₄ | Highly reactive, but uses toxic tin reagents. mdpi.comacs.org |

Nickel-Catalyzed Homocoupling and Cross-Electrophile Coupling Approaches

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for the synthesis of bipyridines. Nickel-catalyzed reactions can proceed under mild conditions and offer unique reactivity. acs.org

Nickel-catalyzed homocoupling of aryl halides is an efficient method for producing symmetrical biaryls, including bipyridines. acs.org These reactions often employ a nickel(II) complex as a catalyst precursor and a reducing agent like zinc. acs.orgresearchgate.net This approach is an improvement over the classical Ullmann reaction, typically proceeding under milder conditions. acs.org

More recently, nickel-catalyzed cross-electrophile coupling has been developed for the synthesis of 2-alkylated pyridines by coupling two different electrophiles, such as 2-chloropyridines and alkyl bromides. nih.gov This methodology expands the range of possible bipyridine derivatives by allowing for the introduction of alkyl substituents. nih.govnih.govacs.org

| Reaction Type | Reactants | Catalyst System Example | Key Features |

|---|---|---|---|

| Homocoupling | Aryl halides (e.g., 2-bromopyridine) | NiBr₂(bpy) / Zn | Efficient for symmetrical bipyridines under mild conditions. acs.org |

| Cross-Electrophile Coupling | 2-chloropyridine and alkyl bromide | Ni catalyst with bathophenanthroline (B157979) ligand | Allows for the synthesis of 2-alkylated pyridines. nih.gov |

Other Transition Metal Catalysis in Bipyridine Synthesis

While palladium and nickel dominate the field, other transition metals also play a role in bipyridine synthesis. As mentioned, copper is the classic metal used in the Ullmann reaction for the homocoupling of aryl halides. mdpi.compreprints.org Although this method has been largely supplanted by palladium- and nickel-catalyzed reactions due to the harsh conditions required, it remains a historically significant approach. Research continues to explore the use of other metals, such as iron, for these transformations, driven by the desire for more sustainable and economical synthetic routes. acs.org

C-H Activation and Functionalization Routes

Direct C-H activation and functionalization represent a modern and efficient strategy for synthesizing bipyridines, as it avoids the need for pre-functionalized starting materials. mdpi.com This approach involves the direct coupling of a C-H bond of one pyridine ring with a functionalized partner.

One notable method involves the palladium-catalyzed decarboxylative cross-coupling of picolinic acid with pyridine, where a C-H bond on the pyridine is activated. mdpi.com Another innovative route is the C-H activation of pyridine N-oxides, which enables a modular and scalable synthesis of a diverse array of cationically charged azaarenes, including bipyridyls. rsc.orgnih.gov These methods are at the forefront of synthetic chemistry, offering more atom-economical and environmentally friendly pathways to complex molecules like substituted bipyridines.

Electrochemical and Oxidative Synthesis Methods

Electrochemical and oxidative methods offer alternative green chemistry approaches to the synthesis of bipyridines.

Electrochemical synthesis is an environmentally promising approach that can avoid the use of toxic and costly reagents. mdpi.com Nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a sacrificial anode (such as zinc or iron) is an effective method for synthesizing bipyridines. mdpi.comacs.orgnih.gov This technique can be simple, efficient, and proceed under ambient conditions. nih.gov

Oxidative coupling provides another route to bipyridine derivatives. For instance, the oxidative dimerization of chiral pyridine N-oxides using molecular oxygen as the terminal oxidant can produce atropisomeric bipyridine N,N'-dioxides with high chemo- and stereoselectivity. nih.govacs.orgresearchgate.net This method is particularly valuable for the synthesis of chiral ligands. The oxidation can also be carried out in an electrochemical cell, further highlighting the synergy between these modern synthetic techniques. acs.org

Challenges and Advancements in Synthetic Yield, Selectivity, and Sustainability

The synthesis of this compound and its derivatives is marked by notable challenges in achieving high yields, precise selectivity, and environmentally sustainable processes. However, significant advancements in catalytic systems and reaction engineering are progressively overcoming these hurdles.

Challenges in Synthesis

A primary challenge in the synthesis of bipyridine compounds, including polychlorinated variants, is the inherent nature of the product itself. The nitrogen atoms in the bipyridine structure can strongly coordinate with metal catalysts, leading to a decrease in catalytic activity and consequently, lower reaction yields. nih.gov Many traditional synthetic routes, such as the classical Ullmann coupling, often necessitate harsh reaction conditions, including high temperatures exceeding 200°C and the use of stoichiometric amounts of copper. nih.govorganic-chemistry.org These conditions not only contribute to higher energy consumption but can also limit the functional group tolerance of the reaction.

Furthermore, these methods can suffer from low conversion rates and the formation of undesirable byproducts. nih.govresearchgate.net For instance, in Ullmann-type reactions for producing related polychlorinated aromatic compounds, homo-coupling of the starting materials can occur as a significant side reaction, complicating the purification process and reducing the yield of the desired unsymmetrical product. researchgate.net Certain synthetic strategies also have a limited substrate scope; for example, some Wurtz coupling methods are only effective if the pyridine ring already contains multiple halogen substituents. nih.govpreprints.org

The preparation of the necessary chlorinated pyridine precursors also presents sustainability challenges. Conventional chlorination methods can involve harsh reagents, extended reaction times, and may result in poor regioselectivity, generating mixed products that require extensive purification. acs.orgcabidigitallibrary.org

Advancements in Synthetic Methodologies

To address these challenges, research has focused on developing more efficient and selective catalytic systems. Modern cross-coupling reactions catalyzed by palladium and nickel have expanded the possibilities for bipyridine synthesis, allowing for milder reaction conditions and a broader range of compatible substrates compared to traditional copper-mediated methods. wikipedia.org Nickel-catalyzed reductive coupling of halopyridines, for instance, has been shown to produce 2,2'-bipyridines in high yields, in some cases even without the need for external ligands. nih.gov

Advancements have also been made in creating symmetrical polyhalogenated 4,4'-bipyridines through Wurtz-type coupling reactions. One such method involves the coupling of 4-lithiodihalopyridines with an oxidizing agent like iodine (I₂) or manganese dioxide (MnO₂), although this can result in moderate yields. nih.govmdpi.com For other chlorinated bipyridines, high yields have been achieved by starting from the corresponding N,N'-dioxide precursor and reacting it with an agent like phosphorus oxychloride. chemicalbook.com

Table 1: Comparative Analysis of Synthetic Methodologies

Click to view the interactive data table

| Method | Precursor(s) | Catalyst/Reagent | Typical Conditions | Reported Yield | Key Challenges |

| Classical Ullmann Coupling | 2,6-dichloro-4-halopyridine | Stoichiometric Copper | High Temperature (>200°C) | Moderate | Harsh conditions, catalyst inhibition, byproduct formation. nih.govresearchgate.net |

| Wurtz-type Coupling | 4-Lithiodihalopyridine | Oxidizing Agent (I₂, MnO₂) | Not specified | Moderate | Requires multi-halogenated precursor. nih.govmdpi.com |

| From N,N'-Dioxide | 4,4'-Bipyridine-N,N'-dioxide | Phosphorus Oxychloride (POCl₃) | Reflux, 3 hours | ~79% (for dichloro derivative) | Availability of dioxide precursor. chemicalbook.com |

| Modern Cross-Coupling | Halopyridines | Palladium or Nickel complexes | Milder Temperatures | Generally High | Catalyst cost and sensitivity. nih.govwikipedia.org |

Improving Sustainability

The push towards green chemistry has spurred significant innovation in the synthesis of chlorinated bipyridines. A key area of advancement is the development of sustainable chlorination techniques for precursor molecules. Photocatalytic processes that use inexpensive, earth-abundant iron and sulfur catalysts activated by simple blue light can add chlorine atoms to organic molecules at room temperature, avoiding the harsh chemicals and high energy input of traditional methods. rice.edu

In the coupling step, photocatalysis also presents a promising sustainable alternative. One strategy employs a palladium/graphite phase carbon nitride photocatalyst and visible light to drive the reductive coupling of aryl bromides. mdpi.com This method is particularly noteworthy as it can use water as the reducing agent, offering a significantly greener pathway by minimizing the use of hazardous reagents. mdpi.com Furthermore, the development of heterogeneous and reusable catalysts is a central theme in sustainable synthesis, as it simplifies product purification and reduces chemical waste. chemicalbook.com The exploration of solvent-free reaction conditions, such as those demonstrated for Ullmann couplings of other aromatic compounds, also points toward more environmentally benign manufacturing processes. rsc.org

Table 2: Advancements in Selectivity and Sustainability

Click to view the interactive data table

| Advancement | Focus Area | Example Method | Sustainability Benefit |

| Catalyst Development | Efficiency & Selectivity | Nickel-catalyzed reductive coupling | Higher yields under milder conditions. nih.gov |

| Photocatalysis | Green Chemistry | Light-induced coupling using a Pd/C₃N₄ catalyst | Uses visible light and water as a reductant, reducing pollution. mdpi.com |

| Precursor Synthesis | Greener Chlorination | Photocatalytic chlorination with Fe/S catalysts | Avoids harsh chemicals and high temperatures. rice.edu |

| Process Optimization | Waste Reduction | Development of solvent-free reaction conditions | Eliminates solvent waste, improving the process mass intensity. rsc.org |

| Transition-Metal-Free Synthesis | Avoiding Heavy Metals | Radical-mediated C-H functionalization | Reduces reliance on potentially toxic and expensive transition metals. nih.gov |

Ligand Design Principles for Halogenated Bipyridines

The design of halogenated bipyridine ligands for coordination chemistry is guided by the predictable electronic and steric effects imparted by the halogen substituents. Halogenation, particularly chlorination, is a key strategy for tuning the properties of bipyridine ligands.

The primary electronic effect of the chloro-substituents in this compound is their strong inductive electron-withdrawing nature (-I effect). nih.gov This effect significantly reduces the electron density on the pyridine rings and, crucially, on the nitrogen donor atoms. A consequence of this reduced basicity is a weaker sigma-donating ability compared to unsubstituted or alkyl-substituted bipyridines. This modulation of electronic properties is critical in applications such as catalysis, where the reduction potential of the catalyst is a key parameter. nih.gov For instance, electron-withdrawing groups tend to shift the reduction potentials of the resulting metal complexes to more positive values. nih.gov

Complexation with Transition Metal Ions

This compound forms complexes with a variety of transition metals. However, its coordination behavior is markedly different from that of the parent 2,2'-bipyridine ligand. The formation of these complexes is governed by a balance between the electronic affinity of the metal ion and the steric and electronic constraints imposed by the tetrachlorinated ligand. While 2,2'-bipyridine readily forms stable, often homoleptic, tris-bipy complexes like [Fe(bpy)₃]²⁺ and [Ru(bpy)₃]²⁺, the significant steric bulk of the chloro-substituents at the 2,2',6,6' positions in tetrachloro-4,4'-bipyridine makes the formation of such tris-chelated octahedral complexes highly unfavorable. wikipedia.org Instead, it typically coordinates to metal centers in lower ratios, often in conjunction with other smaller ligands.

X-ray crystallography is the definitive method for the structural characterization of metal complexes. For complexes involving this compound, structural analyses reveal the profound impact of the chloro-substituents. A key feature is the distortion from ideal coordination geometries. For example, in tetrahedral or square planar complexes, the steric clash between the ortho-chloro substituents and other ligands can lead to elongated metal-nitrogen bonds and distorted bond angles.

A significant structural parameter in bipyridine ligands is the dihedral angle between the two pyridine rings. In the uncoordinated, solid state, sterically hindered ligands like 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354) exhibit a notable twist, with a dihedral angle of 19.48(2)°. nih.gov Due to the larger van der Waals radius of chlorine compared to a methyl group, it is expected that this compound would exhibit an even greater twist, both in its free form and within a coordination complex, to alleviate steric strain. This twisting moves the pyridine rings out of a coplanar arrangement.

Below is a table summarizing typical structural data obtained for transition metal complexes with substituted bipyridine ligands, illustrating the expected parameters for a complex with this compound.

| Complex | Metal Center | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) | Py-Py Dihedral Angle (°) |

|---|---|---|---|---|---|

| [Cu(tmbp)₂]ClO₄ | Cu(I) | Distorted Tetrahedral | 2.03-2.05 | ~81 | ~20 |

| [Fe(tripbipy)Cl₂] | Fe(II) | Distorted Tetrahedral | 2.18-2.20 | ~76 | Not Reported |

| [Ag(dfbpy)₂(OTf)] | Ag(I) | Distorted Trigonal-Planar | 2.33-2.36 | 148.65 (inter-ligand) | 53.1 |

Data derived from complexes with analogous substituted bipyridines: tmbp = 4,4',6,6'-tetramethyl-2,2'-bipyridine, tripbipy = 6,6'-(2,4,6-triisopropylphenyl)-2,2'-bipyridine, dfbpy = 2′,6′-difluoro-2,3′-bipyridine. researchgate.netresearchgate.netnih.gov

The electronic structure of metal complexes with this compound is heavily influenced by the ligand's properties. The electron-withdrawing chloro groups stabilize the ligand's π* orbitals. In transition metal complexes, this can lower the energy of the metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org

The spin state of a metal ion in a complex is determined by the balance between the ligand field splitting energy (Δ) and the spin-pairing energy. Bipyridine is generally considered a strong-field ligand, capable of inducing low-spin states in metals like Fe(II). rsc.org However, the steric constraints imposed by the 2,2',6,6'-substituents in tetrachloro-4,4'-bipyridine can weaken the ligand field. The enforced distortions, such as elongated M-N bonds, reduce the orbital overlap between the metal d-orbitals and the ligand nitrogen orbitals. This weakening of the ligand field can be significant enough to favor a high-spin electronic configuration, particularly for first-row transition metals like Mn(II), Fe(II), and Co(II). rsc.org For these metals, which can adopt either high-spin or low-spin states, the constrained coordination environment can make the high-spin state more accessible or even the ground state. rsc.orgwikipedia.org

The steric and electronic effects of the chloro-substituents are intrinsically linked and dictate the coordination behavior of this compound.

Electronic Effects:

Reduced Basicity: The four strongly electron-withdrawing chlorine atoms significantly decrease the basicity of the nitrogen lone pairs. This results in weaker M-N sigma bonds compared to complexes with unsubstituted bipyridine.

Modified Redox Properties: The reduced electron density on the ligand and, by extension, the metal center, makes the complex easier to reduce. This shifts reduction potentials to less negative values, a critical consideration in designing electrocatalysts. nih.gov

Steric Effects:

Coordination Geometry Distortion: The bulky chlorine atoms at the ortho positions create a crowded coordination pocket. This steric hindrance forces distortions from idealized geometries (e.g., octahedral, tetrahedral), leading to longer M-N bonds and strained angles. researchgate.net

Inhibition of High Coordination Numbers: The steric bulk makes it difficult to coordinate multiple tetrachlorobipyridine ligands to a single metal center. This effectively prevents the formation of tris-chelate complexes, [M(L)₃]ⁿ⁺, which are common for less hindered bipyridines. wikipedia.org

Dihedral Twist: To minimize steric repulsion between the chloro-substituents on opposing rings, the ligand is forced to adopt a non-planar conformation with a significant dihedral angle between the two pyridine moieties. nih.gov

Complexation with Lanthanide and Other Main Group Elements

The coordination chemistry of this compound with lanthanide and main group elements is less developed than with transition metals. Lanthanide ions are hard Lewis acids and typically favor coordination with hard donors like oxygen. While they do form complexes with nitrogen-donor ligands like bipyridines, the interactions are primarily electrostatic. researchgate.net

The significantly reduced basicity of the nitrogen atoms in this compound makes it a poor ligand for the highly electropositive lanthanide ions. The weak M-N interaction, combined with the substantial steric hindrance, presents a significant challenge to complex formation. Successful coordination with lanthanides often requires ligands that incorporate both N-donor bipyridine units and O-donor groups (e.g., carboxylates) to satisfy the coordination requirements of the lanthanide ion. urfu.ruresearchgate.net There are no extensive reports on stable complexes formed exclusively between lanthanide salts and this compound. Similarly, complexation with main group elements is not widely documented, likely due to the same combination of weak basicity and steric hindrance.

Supramolecular Coordination Assemblies

Despite its steric bulk, the rigid, linear geometry of the 4,4'-bipyridine backbone makes this compound a potentially useful building block, or "linker," for constructing supramolecular coordination assemblies such as coordination polymers and metal-organic frameworks (MOFs). nih.govsemanticscholar.org In these extended structures, the ligand bridges two different metal centers, propagating a network in one, two, or three dimensions. mdpi.com

The use of 4,4'-bipyridine and its derivatives is a classic strategy in the design of pillared-layer MOFs and other porous materials. rsc.org The tetrachloro- derivative offers specific advantages and modifications compared to the parent linker:

Rigidity: It provides a rigid, linear spacer of a defined length.

Functionalization: The chlorine atoms functionalize the pores of the resulting framework, which can alter the adsorption properties for guest molecules like gases.

Halogen Bonding: The chlorine atoms can participate in halogen bonding interactions, which can act as a secondary structure-directing force, influencing the final topology of the supramolecular assembly.

Self-Assembly Processes in Coordination Polymer Formation

Self-assembly is a fundamental process in the formation of coordination polymers, where metal ions and organic ligands spontaneously organize into ordered, extended networks. The geometry of the ligand, the coordination preference of the metal center, and reaction conditions all play crucial roles in directing the final architecture. mdpi.com

However, a thorough search of scientific databases for studies detailing the self-assembly of coordination polymers using this compound as a ligand did not yield any specific examples or detailed research findings. Consequently, there are no established data on how the unique steric and electronic properties of this specific ligand direct the formation of one-, two-, or three-dimensional coordination polymers.

Metal-Organic Framework (MOF) Construction with Tetrachlorobipyridine Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.comnih.gov The choice of the organic linker is critical in determining the topology, porosity, and functional properties of the resulting framework. Bipyridine-based linkers are common in MOF synthesis, but their derivatives can lead to vastly different structures and properties. rsc.orgcas.org

Despite the potential utility of halogenated linkers in crystal engineering, dedicated research on the use of this compound as a primary or secondary linker in MOF construction is not available in the reviewed literature. No crystal structures, porosity data, or synthetic methodologies for MOFs incorporating this specific ligand have been reported.

Halogen Bonding Interactions in Metal Complexes and Coordination Networks

However, literature searches did not retrieve any studies that investigate or report halogen bonding interactions in metal complexes or coordination networks specifically derived from the this compound ligand. Therefore, there is no experimental data or structural analysis available to discuss the role of halogen bonding for this particular system.

Catalytic Applications of 2,2 ,6,6 Tetrachloro 4,4 Bipyridine Complexes

Design and Synthesis of Bipyridine-Ligand Precatalysts

The synthesis of 2,2',6,6'-tetrachloro-4,4'-bipyridine itself would likely involve the coupling of two appropriately substituted pyridine (B92270) rings. Methodologies such as Ullmann or Suzuki coupling reactions are common for the formation of bipyridine scaffolds. The design of precatalysts would then involve the reaction of this ligand with a suitable metal salt (e.g., of palladium, nickel, ruthenium, iridium) to form a stable complex. The chloro substituents at the 2,2',6,6'-positions would be expected to create significant steric hindrance around the nitrogen donor atoms, influencing the coordination geometry and stability of the resulting metal complex. This steric bulk could favor the formation of complexes with specific geometries and coordination numbers.

Homogeneous Catalysis

There is no specific information in the reviewed literature on the use of this compound complexes in the following homogeneous catalytic reactions:

C-C Coupling Reactions

While bipyridine ligands are widely used in palladium- and nickel-catalyzed C-C coupling reactions such as Suzuki and Heck couplings, no studies have been found that specifically employ the this compound ligand. The electron-withdrawing nature of the chlorine atoms would be expected to decrease the electron density on the metal center, which could, in turn, affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Oxidation and Reduction Catalysis (e.g., Alkene Cleavage, Water Oxidation)

Similarly, the application of this compound complexes in oxidation and reduction catalysis is not documented in the available literature. Bipyridine complexes of metals like ruthenium are known to be active in water oxidation, but the performance of the tetrachloro-substituted variant has not been reported.

Mechanistic Investigations of Catalytic Cycles and Intermediates

Without experimental data on the catalytic activity of this compound complexes, there are no mechanistic investigations to report. Such studies would typically involve spectroscopic and kinetic analysis to identify catalytic intermediates and elucidate the reaction pathways.

Heterogeneous Catalysis and Supported Systems

The use of this compound in heterogeneous catalysis, for instance by immobilization on a solid support, has not been described in the reviewed literature.

Influence of Ligand Architecture, including Halogen Substitution, on Catalytic Performance

While no studies directly investigate the influence of the 2,2',6,6'-tetrachloro substitution pattern on catalytic performance, general principles of ligand design in catalysis can be applied for a hypothetical discussion.

The presence of four chlorine atoms on the bipyridine backbone would have significant electronic and steric effects:

Electronic Effects: The strong electron-withdrawing nature of chlorine would decrease the electron-donating ability of the bipyridine ligand. This would make the coordinated metal center more electrophilic, which could enhance its reactivity towards nucleophiles but potentially hinder oxidative addition steps in cross-coupling reactions.

Steric Effects: The chlorine atoms at the 2,2',6,6'-positions would create a sterically crowded environment around the metal center. This could influence the stability of the catalyst, the coordination of substrates, and the regioselectivity of catalytic reactions. The steric hindrance might also protect the metal center from deactivation pathways.

A comparative study with less substituted or unsubstituted bipyridine ligands would be necessary to experimentally determine the precise impact of this specific halogen substitution pattern on catalytic performance.

No Specific Research Findings on Enantioselective Catalysis with Chiral this compound Derivatives

Despite a thorough search of available scientific literature, no specific research findings, data, or detailed examples concerning the use of chiral derivatives of this compound in enantioselective catalysis could be identified. The field of asymmetric catalysis extensively utilizes chiral bipyridine ligands, which are renowned for their versatility and effectiveness in a multitude of transition-metal-catalyzed reactions. nih.govhkbu.edu.hk However, the specific application of chiral variants of the heavily chlorinated this compound scaffold in enantioselective transformations is not documented in the reviewed literature.

The development of chiral pyridine-derived ligands is a significant area of research, with various strategies employed to introduce chirality and fine-tune the steric and electronic properties of the resulting metal complexes. nih.govnih.govrsc.org These strategies often involve the introduction of chiral substituents or the creation of atropisomeric systems where rotation around the C-C bond between the pyridine rings is restricted. urfu.ruurfu.ru The electronic effects of halogen substituents on the pyridine rings can influence the catalytic activity of the corresponding metal complexes.

While the principles of chiral ligand design are well-established for bipyridines, the synthesis and application of chiral derivatives containing the specific 2,2',6,6'-tetrachloro substitution pattern for asymmetric catalysis have not been reported. General methodologies for creating chiral pyridine and bipyridine ligands are available, but these have not been explicitly applied to the this compound backbone for the purpose of enantioselective catalysis. hkbu.edu.hklookchem.com

Consequently, due to the absence of specific research data, a detailed discussion, data tables, or research findings for "4.5. Enantioselective Catalysis with Chiral Halogenated Bipyridine Derivatives" focusing on this compound cannot be provided at this time.

Supramolecular Chemistry and Advanced Materials Science Applications

Construction of Hierarchical Supramolecular Architectures

The ability of bipyridine derivatives to form well-ordered, hierarchical supramolecular structures through non-covalent interactions is well-documented. These interactions, including metal coordination, hydrogen bonding, and π-π stacking, allow for the construction of complex architectures from molecular building blocks. However, specific studies detailing the use of 2,2',6,6'-Tetrachloro-4,4'-bipyridine in the self-assembly of such hierarchical structures are not readily found in current scientific literature. The steric hindrance from the chlorine atoms at the 2, 2', 6, and 6' positions may influence the geometry of self-assembled structures, but experimental data is lacking.

Crystal Engineering and Cocrystal Formation

Crystal engineering utilizes intermolecular interactions to design and synthesize crystalline solids with desired structures and properties. Bipyridines are a vital class of compounds in this field, frequently used as co-formers in the generation of cocrystals. mdpi.comnih.govresearchgate.net The nitrogen atoms of the pyridine (B92270) rings are effective hydrogen bond acceptors, enabling the formation of robust supramolecular synthons with hydrogen bond donors like carboxylic acids.

While numerous studies have explored the cocrystallization of 4,4'-bipyridine (B149096) and other derivatives, mdpi.comnih.govresearchgate.net there is a notable absence of research specifically focused on the cocrystal formation of this compound. The electronic modifications from the chloro-substituents would likely alter the hydrogen bonding capabilities of the nitrogen atoms, influencing cocrystal formation, but specific examples and structural analyses are not available.

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base, such as a nitrogen atom. nih.gov This interaction has become a powerful tool in crystal engineering for the construction of novel solid-state materials. nih.gov

In the context of this compound, the chlorine atoms themselves are potential halogen bond acceptors. While the nitrogen atoms can act as acceptors for halogen bond donors (e.g., iodofluorocarbons), the covalently bound chlorine atoms on the bipyridine rings could also interact with strong halogen bond donors. Studies on other chlorinated molecules demonstrate the prevalence of Cl⋯I, Cl⋯Br, and Cl⋯Cl interactions in directing crystal packing. However, specific investigations into the role of halogen bonding in the cocrystallization processes of this compound have not been reported.

Role as Building Blocks in Functional Materials

Bipyridines are fundamental building blocks for a wide array of functional materials due to their rigid structure, ability to coordinate with metal ions, and tunable electronic properties. mdpi.comacs.org The introduction of substituents onto the bipyridine core is a key strategy for tailoring the properties of the resulting materials for specific applications. The tetrachloro- substitution pattern in this compound results in strong electron-withdrawing effects, which can significantly alter metal-ligand interactions compared to unsubstituted or alkyl-substituted bipyridines.

4,4'-Bipyridine is widely used as a linear, rigid linker to construct coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org These materials have topologies ranging from simple 1D chains to complex 3D networks with applications in gas storage, catalysis, and sensing. rsc.org The synthesis of such polymers relies on the coordination of the nitrogen atoms to metal centers. While this is a vast field of research for 4,4'-bipyridine itself, there is no specific literature available on the use of this compound in creating similar polymeric or oligomeric assemblies.

The electronic properties of bipyridine-based materials are crucial for their application in optoelectronics, such as in organic light-emitting diodes (OLEDs) and solar cells. academie-sciences.fr The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned by modifying the bipyridine ligand with electron-donating or electron-withdrawing groups. The incorporation of chlorine, a strongly electronegative element, is known to impact the optoelectronic properties of organic materials. nih.govresearchgate.net The electron-withdrawing nature of the four chlorine atoms in this compound would be expected to lower the energy levels of its molecular orbitals, but specific studies on its synthesis into optoelectronic materials and the characterization of their properties are absent from the literature.

A promising area in materials science is the creation of hybrid materials that combine the unique recognition and structural properties of DNA with the catalytic or electronic functions of metal complexes. Bipyridine ligands can be incorporated into DNA strands to serve as specific chelating sites for metal ions. nih.govnih.govfigshare.com

One effective method involves synthesizing DNA oligonucleotides with a 2'-propargyl-modified nucleotide. nih.govnih.gov This modified DNA can then be conjugated to an azido-functionalized bipyridine ligand via a "Click" reaction. nih.govnih.gov This technique allows for the precise placement of the metal-chelating bipyridine unit within the DNA structure.

Tunable Electronic Properties of Bipyridine-Based Materials

The electronic characteristics of materials derived from bipyridine ligands can be systematically modified through the strategic placement of functional groups on the bipyridine framework. The compound this compound serves as a prime example of how electron-withdrawing substituents can profoundly alter these properties, offering a pathway to tailor materials for specific applications in supramolecular chemistry and advanced materials science.

The introduction of four chlorine atoms onto the 4,4'-bipyridine core significantly influences the electronic landscape of the molecule. Chlorine is a highly electronegative element, and its presence at the 2, 2', 6, and 6' positions imparts strong electron-withdrawing properties to the ligand. This inductive effect reduces the electron density on the pyridine rings, which in turn affects the energy levels of the molecular orbitals and the redox potentials of metal complexes incorporating this ligand.

When this compound is used as a ligand in transition metal complexes, its electron-withdrawing nature makes the metal center more electron-deficient. This increased electrophilicity of the metal center makes it more difficult to oxidize. rsc.org Consequently, the oxidation potential of the metal complex is shifted to more positive values compared to complexes with unsubstituted or electron-donating bipyridine ligands. researchgate.net This tunability of redox potentials is a critical aspect in the design of materials for applications such as catalysis and molecular electronics, where precise control over electron transfer processes is essential.

The effect of substituents on the electronic properties of bipyridine-based materials can be systematically understood by comparing ligands with electron-withdrawing and electron-donating groups. For instance, replacing the chlorine atoms in this compound with electron-donating methyl groups, as in 2,2',6,6'-Tetramethyl-4,4'-bipyridine (B1587354), has the opposite effect. The methyl groups increase the electron density on the bipyridine core, making the coordinated metal center more electron-rich and thus easier to oxidize, resulting in a shift of the redox potential to more negative values.

This principle of tuning electronic properties through substituent effects is a cornerstone of ligand design in coordination chemistry. The table below illustrates the general trends observed in the redox potentials of a hypothetical metal complex with different substituted 4,4'-bipyridine ligands.

| Substituent on 4,4'-Bipyridine | Electronic Effect | Expected Impact on Metal Center Electron Density | Expected Shift in Oxidation Potential (MII/MIII) |

|---|---|---|---|

| -NO2 (Nitro) | Strongly Electron-Withdrawing | Significantly Decreased | Highly Positive Shift |

| -Cl (Chloro) | Electron-Withdrawing | Decreased | Positive Shift |

| -H (Unsubstituted) | Neutral | Baseline | Reference Potential |

| -CH3 (Methyl) | Electron-Donating | Increased | Negative Shift |

| -NH2 (Amino) | Strongly Electron-Donating | Significantly Increased | Highly Negative Shift |

Note: The trends presented in this table are illustrative and represent the generally accepted principles of substituent effects on the electronic properties of bipyridine-based metal complexes.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. For bipyridine systems, these calculations provide a detailed picture of their behavior.

The electronic structure of 2,2',6,6'-Tetrachloro-4,4'-bipyridine is significantly influenced by the four chlorine atoms. These halogen substituents are strongly electron-withdrawing, which reduces the electron density on the bipyridine core. This electronic modification is crucial as it alters the molecule's coordination properties and reactivity compared to unsubstituted 4,4'-bipyridine (B149096).

DFT calculations on related metal complexes containing 4,4'-bipyridine as a bridging ligand have shown that the bipyridine's π system contributes significantly to the molecular orbitals, providing a pathway for electron transfer between metal centers. berkeley.edu In the case of the tetrachlorinated derivative, the inductive effects of the chlorine atoms would be expected to stabilize these orbitals, affecting the redox properties of its potential metal complexes.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; region of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; region of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. A large gap implies high stability and low reactivity. |

The conformation of 4,4'-bipyridine derivatives is defined by the dihedral angle between the two pyridine (B92270) rings. Steric hindrance between substituents at the 2, 2', 6, and 6' positions plays a crucial role in determining the molecule's preferred geometry. For the parent 4,4'-bipyridine, computational studies using methods like Hartree-Fock, Møller-Plesset perturbation theory (MP2), and DFT have been performed to map its torsional potential energy profile. nih.gov These calculations indicate a twisted global minimum, with a barrier to planarity (0° dihedral angle) of approximately 1.5-1.8 kcal mol⁻¹ and a barrier to a perpendicular conformation (90° dihedral angle) of about 2.0-2.2 kcal mol⁻¹. nih.gov

For substituted analogues, such as 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354), steric hindrance from the methyl groups forces the pyridine rings to adopt a significant dihedral angle, measured at 19.48° in the solid state. researchgate.netnih.gov Given that chlorine atoms are larger than methyl groups, it is highly probable that this compound adopts an even more twisted conformation to alleviate steric strain. Computational methods can precisely calculate these torsional barriers and identify the lowest energy conformers. cwu.edu

Table 2: Calculated Torsional Barriers for 4,4'-Bipyridine

| Transition State Conformation | Calculated Energy Barrier (kcal mol⁻¹) | Computational Method(s) | Reference |

|---|---|---|---|

| Planar (0°) | 1.5 - 1.8 | MP2, DFT, Coupled-Cluster | nih.gov |

| Perpendicular (90°) | 2.0 - 2.2 | MP2, DFT, Coupled-Cluster | nih.gov |

Molecular Dynamics and Molecular Modeling Simulations

While specific molecular dynamics (MD) simulations for this compound are not detailed in the available literature, this computational technique offers the potential to study the dynamic behavior of the molecule in various environments. MD simulations could be employed to investigate its conformational flexibility in solution, its interactions with solvent molecules, or its binding dynamics within a larger supramolecular assembly or at a material interface. Such simulations provide a time-resolved view of molecular motion, complementing the static picture provided by quantum chemical calculations. wustl.edu

Computational Studies of Reaction Mechanisms in Synthesis and Catalysis

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including those involving the synthesis of bipyridines or their use in catalysis. nih.govrsc.org DFT calculations, for instance, have been used to investigate the mechanism of the 4,4'-bipyridine-catalyzed reduction of nitroarenes by diboron (B99234) compounds. nih.gov These studies identified key intermediates, such as an N-boryl 4,4'-bipyridyl radical, and mapped out the potential energy surfaces for various reaction pathways, including the formation of an arylnitrene intermediate. nih.gov Such computational insights are crucial for understanding catalyst behavior and for the rational design of new and improved catalytic systems. nih.govpreprints.org

Electrochemical Property Prediction and Correlation with Experimental Data:No literature containing cyclic voltammetry data or computational predictions (such as DFT calculations of redox potentials or frontier molecular orbital energies) for the uncomplexed this compound molecule could be located.

While a discussion on π-π stacking could be inferred by analogy, constructing the entire article as requested is not feasible due to the absence of specific data in the other critical areas. Therefore, the request to generate an article based on the provided outline cannot be fulfilled at this time.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction offers an atomic-resolution view of a molecule's structure. For a compound like 2,2',6,6'-tetrachloro-4,4'-bipyridine, this technique would reveal the precise geometry of the bipyridine core and the attached chlorine atoms. Key structural parameters that could be determined include the dihedral angle between the two pyridine (B92270) rings, which is influenced by the steric hindrance of the chlorine atoms at the 2, 2', 6, and 6' positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

For this compound, ¹H and ¹³C NMR spectroscopy would be the primary techniques used. The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry, likely showing a single signal for the four equivalent protons on the pyridine rings. The chemical shift of this signal would be influenced by the electron-withdrawing effect of the chlorine atoms.

The ¹³C NMR spectrum would provide more detailed structural information, with distinct signals for the different carbon environments in the pyridine rings. The chemical shifts of the carbon atoms directly bonded to chlorine would be significantly affected. While specific NMR data for this compound is not available, studies on other substituted bipyridines can offer a comparative basis for expected chemical shifts. For example, in a ruthenium complex with 4,4'-dichloro-2,2'-bipyridine, the complex was characterized by NMR, indicating the utility of this technique. nova.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the pyridine rings and the C-Cl bonds. Key vibrational modes would include C-C and C-N stretching, ring breathing modes, and C-H bending vibrations. The presence of the heavy chlorine atoms would also give rise to characteristic C-Cl stretching and bending vibrations, typically observed in the lower frequency region of the spectrum. The high degree of substitution and the presence of heavy atoms would likely result in a complex vibrational spectrum. Although specific IR and Raman spectra for this compound are not documented in the reviewed literature, the characterization of related bipyridine complexes often includes vibrational spectroscopy to confirm coordination. nova.edu

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic bipyridine system. The presence of the electron-withdrawing chlorine atoms is likely to cause a shift in the absorption maxima compared to unsubstituted 4,4'-bipyridine (B149096). This technique is also crucial for studying the formation of charge-transfer complexes, where the tetrachlorobipyridine can act as an electron acceptor. Upon complexation with an electron donor, new absorption bands at longer wavelengths, corresponding to the charge-transfer transition, may appear. Studies on ruthenium complexes of chlorinated bipyridines have utilized UV-Vis spectroscopy to characterize the electronic properties of the resulting complexes. nova.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic isotopic cluster. The relative intensities of these peaks would be indicative of the number of chlorine atoms in the molecule. The fragmentation pattern would likely involve the loss of chlorine atoms or the cleavage of the bipyridine ring system, providing further structural information. While a specific mass spectrum for this compound is not provided in the searched literature, the general principles of mass spectrometry of halogenated compounds are well-established.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Convolutive Voltammetry)

Electrochemical techniques are crucial for understanding the redox properties of this compound. The strong electron-withdrawing nature of the chlorine substituents significantly influences its electronic structure and electrochemical behavior.

Cyclic voltammetry (CV) is a primary tool used to investigate the redox processes of bipyridine compounds. For substituted bipyridine ligands and their metal complexes, CV can reveal information about the energies of the molecular orbitals involved in electron transfer processes. While specific CV data for this compound is not extensively detailed in the provided research, the behavior of related bipyridine derivatives offers valuable insights. For instance, studies on various polypyridine ligands and their cobalt(II) complexes demonstrate that both metal-centered and ligand-based redox couples can be observed. nih.gov The reduction potentials of these compounds are sensitive to the nature of the substituents on the bipyridine rings. Electron-donating groups, such as methyl groups, make the reduction more difficult (more negative potential), whereas electron-withdrawing groups, like the chloro groups in the target compound, are expected to make the reduction easier (less negative potential).

The electrochemical behavior of metal complexes containing bipyridine ligands, such as tris(2,2'-bipyridine)ruthenium(II), has been thoroughly studied. utexas.eduresearchgate.net These complexes often exhibit multiple, reversible, one-electron reduction waves corresponding to the stepwise reduction of the bipyridine ligands. utexas.edu Given the high degree of chlorination in this compound, it is anticipated that its reduction would occur at significantly more positive potentials compared to the unsubstituted 4,4'-bipyridine.

The table below illustrates a comparative representation of expected cyclic voltammetry data for this compound versus a generic substituted bipyridine with electron-donating groups. This data is illustrative and based on established electrochemical principles.

| Compound | First Reduction Potential (Epc1 vs. Ag/AgCl) | Second Reduction Potential (Epc2 vs. Ag/AgCl) | Key Feature |

|---|---|---|---|

| This compound | ~ -0.8 V to -1.2 V | ~ -1.3 V to -1.7 V | Facilitated reduction due to electron-withdrawing chloro groups. |

| Bipyridine with Electron-Donating Groups (e.g., Methyl) | ~ -1.5 V to -2.0 V | ~ -2.1 V to -2.5 V | Hindered reduction due to electron-donating nature of substituents. |

Convolutive voltammetry, a mathematical transformation of the voltammetric data, can be employed to further elucidate the kinetics and mechanisms of the electron transfer processes. This technique can help in identifying coupled chemical reactions and determining diffusion coefficients. While specific studies employing convolutive voltammetry for this compound are not prominent, its application would be a logical next step in a detailed electrochemical investigation.

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to evaluate the thermal stability of compounds. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition products.

The thermal stability of bipyridine derivatives can be influenced by their molecular structure and intermolecular interactions. For instance, cocrystals of dapsone (B1669823) with 2,2'-bipyridine (B1663995) and 4,4'-bipyridine have been shown to exhibit distinct thermal behaviors, with transformations occurring at elevated temperatures. nih.gov

The following interactive table presents hypothetical thermogravimetric analysis data for this compound, illustrating its expected high thermal stability.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 300 | < 1% | Stable, no significant decomposition. |

| 300 - 500 | ~ 50% | Onset of decomposition, potential loss of chlorine atoms. |

| > 500 | > 95% | Complete decomposition of the organic structure. |

This anticipated thermal behavior makes this compound a potentially suitable ligand for applications in high-temperature coordination chemistry and materials science.

Exploration in Biological Systems and Biomedical Research Applications

Investigation of Ligand-Protein Interactions through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org This method is instrumental in drug discovery and for understanding the fundamental principles of molecular recognition. longdom.org While specific docking studies exclusively featuring 2,2',6,6'-Tetrachloro-4,4'-bipyridine are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally related polychlorinated biphenyls (PCBs) and other bipyridine ligands. mdpi.comnih.gov

Molecular docking simulations with PCBs and various protein targets, such as estrogen receptors, have revealed the importance of hydrophobic interactions between the chlorinated rings and nonpolar amino acid residues within the protein's binding pocket. mdpi.comnih.gov The chlorine atoms on the bipyridine core of this compound would significantly enhance its lipophilicity, likely promoting strong hydrophobic interactions with protein targets.

The table below summarizes the key interactions that are investigated in molecular docking studies and are relevant for a molecule like this compound.

| Interaction Type | Description | Relevant Moieties on this compound | Potential Interacting Amino Acid Residues |

|---|---|---|---|

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. | Chlorinated pyridine (B92270) rings | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Hydrogen Bonding | A directional interaction between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. | Pyridine nitrogen atoms (as acceptors) | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Arginine, Lysine |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule | All amino acids |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Mechanistic Studies of Cellular Responses in Model Systems (e.g., Apoptosis Induction, Reactive Oxygen Species Generation)

The biological activity of chlorinated aromatic compounds has been a subject of intense research, particularly concerning their ability to induce cellular stress responses. Key among these responses are the generation of reactive oxygen species (ROS) and the induction of apoptosis, or programmed cell death. nih.gov

Studies on various 2,2'-bipyridine (B1663995) derivatives have demonstrated their capacity to induce apoptosis in cancer cells, such as hepatocellular carcinoma (HepG2) cells. nih.gov The mechanisms often involve the accumulation of ROS and depolarization of the mitochondrial membrane, which are critical events in the intrinsic apoptotic pathway. nih.gov Similarly, research on a structurally analogous compound, 2,2',4,6,6'-pentachlorobiphenyl (B1211706) (PeCB), has shown that it can induce the mitochondrial apoptotic pathway. nih.gov This process is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov

The generation of ROS, which includes superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can be a primary trigger for apoptosis. nih.gov The interaction of molecules like this compound with cellular components could disrupt normal electron transport chain function in the mitochondria, leading to an overproduction of ROS. This oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately signaling the cell to undergo apoptosis. nih.gov

The following table outlines the typical cellular responses observed upon exposure to cytotoxic compounds like halogenated bipyridines.

| Cellular Response | Description | Commonly Studied Markers | Potential Implication |

|---|---|---|---|

| Reactive Oxygen Species (ROS) Generation | An imbalance between the production of reactive oxygen species and a biological system's ability to detoxify the reactive intermediates. | DCFH-DA assay, MitoSOX Red | Induction of oxidative stress, damage to cellular components |

| Mitochondrial Membrane Depolarization | A decrease in the electrochemical gradient across the inner mitochondrial membrane. | JC-1, TMRE, TMRM staining | Initiation of the intrinsic apoptotic pathway |

| Cytochrome c Release | The release of a key electron transport chain protein from the mitochondria into the cytosol. | Western blotting, Immunofluorescence | Activation of caspases |

| Caspase Activation | The proteolytic activation of a family of cysteine proteases that execute apoptosis. | Caspase activity assays, Western blotting for cleaved caspases (e.g., Caspase-3) | Execution phase of apoptosis |

| Apoptosis | Programmed cell death characterized by distinct morphological changes. | Annexin V/PI staining, TUNEL assay | Cell elimination |

Design of Halogenated Bipyridine Scaffolds for Research Probes and Templates

The bipyridine core is a privileged scaffold in coordination chemistry and has been extensively used in the design of functional molecules for biological applications. The introduction of halogen atoms, such as chlorine in this compound, offers a powerful strategy for fine-tuning the physicochemical properties of these scaffolds. Halogenation can modulate lipophilicity, metabolic stability, and electronic properties, making these scaffolds adaptable for use as research probes and templates. mdpi.com

Luminescent metal complexes, particularly those of ruthenium(II) and iridium(III) with bipyridine-based ligands, have been developed as biological probes for imaging and labeling. researchgate.net The photophysical properties of these complexes can be sensitive to their local environment, allowing them to report on binding events or changes in cellular conditions. The chlorine substituents on the this compound scaffold would influence the energy of the metal-to-ligand charge transfer (MLCT) transitions, which could be exploited in the design of probes with specific emission wavelengths. wikipedia.org

Furthermore, halogenated bipyridine scaffolds can serve as templates for the synthesis of more complex molecules. The chlorine atoms can be substituted through various cross-coupling reactions, providing a versatile platform for creating libraries of compounds for screening in drug discovery and chemical biology. dntb.gov.ua This modularity allows for the systematic modification of the bipyridine core to optimize interactions with a biological target.

Role in Metallobiomolecule Mimics and Artificial Enzymes Research

A significant area of application for bipyridine ligands is in the construction of metallobiomolecule mimics and artificial metalloenzymes. nih.gov These are hybrid catalysts that combine the reactivity of a synthetic metal complex with the sophisticated molecular recognition and reaction environment of a protein scaffold. ed.ac.uk The goal is to create novel catalysts that can perform reactions not seen in nature with high efficiency and selectivity. mdpi.com

Bipyridine moieties have been incorporated into protein scaffolds, for instance, by using unnatural amino acids like (2,2'-bipyridin-5-yl)alanine (BpyAla). nih.govrug.nl This allows for the precise positioning of a metal-binding site within a protein, creating a well-defined catalytic pocket. The resulting artificial metalloenzymes have shown activity in various reactions, including Friedel-Crafts alkylations and Diels-Alder reactions. nih.goved.ac.uk

The use of this compound as the ligand in such systems would impart specific electronic properties to the coordinated metal center. The strong electron-withdrawing effect of the four chlorine atoms would make the metal ion more electrophilic, potentially enhancing its catalytic activity in certain reactions. This modulation of the metal's redox potential and Lewis acidity is a key strategy in the design of artificial enzymes with tailored reactivity. whoi.edu The steric bulk of the chlorine atoms at the 2,2',6, and 6' positions would also influence the coordination geometry around the metal and the accessibility of substrates to the active site. wikipedia.org

The table below summarizes key aspects of using bipyridine scaffolds in the design of artificial metalloenzymes.

| Component | Role | Example | Influence of Tetrachloro-Substitution |

|---|---|---|---|

| Protein Scaffold | Provides a chiral environment, substrate recognition, and reaction control. | Lactococcal multidrug resistance regulator (LmrR), Steroid Carrier Protein (SCP) nih.goved.ac.uk | N/A (Ligand-dependent) |

| Bipyridine Ligand | Coordinates the catalytic metal ion. | (2,2'-bipyridin-5-yl)alanine (BpyAla) nih.gov | Increases electrophilicity of the metal center, alters redox potential, introduces steric constraints. |

| Metal Ion | Acts as the catalytic center. | Copper(II), Ruthenium(II) wikipedia.orged.ac.uk | Reactivity is modulated by the ligand's electronic properties. |

| Target Reaction | The chemical transformation catalyzed by the artificial enzyme. | Friedel-Crafts alkylation, Diels-Alder reaction, Hydration nih.goved.ac.uk | Reaction rate and selectivity can be tuned. |

Future Research Directions and Emerging Paradigms

Advanced Functionalization and Derivatization Strategies for Enhanced Properties

The four chlorine atoms on the 2,2',6,6'-Tetrachloro-4,4'-bipyridine core are not merely passive substituents; they are reactive sites that offer a gateway to a vast chemical space of new derivatives with tailored properties. Future research will likely focus on moving beyond the parent chlorinated compound to create a library of functionalized molecules. The C-Cl bonds are amenable to a variety of transformations, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

Modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for forming new carbon-carbon bonds. nih.govorgsyn.org These methods could be applied to selectively replace the chlorine atoms with a wide array of functional groups, including alkyl, aryl, and acetylenic moieties. organic-chemistry.org The ability to control the degree of substitution—from mono- to tetra-functionalization—would allow for precise tuning of the molecule's steric and electronic characteristics. For instance, introducing bulky groups at the 6,6'-positions can influence the coordination environment around a metal center, impacting the catalytic activity and stability of the resulting complexes. nih.gov

Nucleophilic aromatic substitution (SNAr) presents another major avenue for derivatization. wikipedia.orgnih.gov The pyridine (B92270) ring system, particularly when substituted with strong electron-withdrawing groups like chlorine, is activated towards attack by nucleophiles. This enables the introduction of heteroatom-based functional groups. Reactions with amines, alcohols, and thiols could yield a range of amino-, alkoxy-, and thio-substituted bipyridines, each with unique hydrogen-bonding capabilities, coordination preferences, and photophysical properties.

A summary of potential derivatization strategies is presented in the table below.

| Reaction Type | Reagents/Catalysts | Potential Functional Groups |

| Suzuki Coupling | Aryl/alkyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Phenyl, Alkyl, Heteroaryl |

| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | Alkyl, Aryl, Vinyl |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols/Alkoxides, Thiols/Thiolates | Amino, Alkoxy, Thioether |

These strategies will enable the creation of derivatives with enhanced solubility, tunable redox potentials, and specific binding sites for applications in catalysis, molecular recognition, and materials science. nih.govresearchgate.net

Integration into Multi-component Systems and Hybrid Materials for Synergistic Effects

The rigid, linear, and potentially tetra-functional nature of this compound and its derivatives makes it an exceptional candidate for incorporation into larger, multi-component systems. As a linker or node, it can impart specific geometric and electronic properties to supramolecular assemblies, coordination polymers, and hybrid materials.

In supramolecular chemistry, the bipyridine unit is a classic hydrogen bond acceptor and metal-coordinating ligand. nih.govbrighton.ac.uk Functionalized derivatives could be designed to self-assemble into complex architectures like macrocycles, cages, and rotaxanes. The chlorine atoms themselves can participate in halogen bonding, providing an additional, directional interaction to guide self-assembly.

The most promising area is arguably its use in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.govmdpi.com The two nitrogen atoms of the bipyridine core can coordinate to metal centers, while the four chlorine atoms (or the functional groups that replace them) can act as secondary binding sites or points for post-synthetic modification. This could lead to the development of robust frameworks with precisely defined pore environments. Such materials could exhibit synergistic effects, where the bipyridine linker contributes to the electronic properties (e.g., redox activity, luminescence) and the metal nodes provide catalytic activity or magnetic properties. nih.govrsc.org For example, integrating this electron-deficient linker into a MOF could enhance its capacity for gas separation or its performance as an electrochemical sensor. rsc.org

Sustainable and Green Chemistry Approaches in Synthesis and Application

Historically, the synthesis of polychlorinated heterocycles and their coupling reactions often involve harsh conditions, toxic solvents, and stoichiometric reagents. nih.gov A key future direction is the development of sustainable and green chemistry approaches for both the synthesis and application of this compound and its derivatives.

Research is needed to develop catalytic routes that minimize waste and energy consumption. This includes exploring more efficient and recyclable catalysts for cross-coupling reactions and developing syntheses that can be performed in benign solvents like water or ethanol. mdpi.com Emerging techniques such as sonochemistry (using ultrasound) and mechanochemistry (solvent-free grinding) have shown promise for the rapid and efficient synthesis of coordination polymers and other materials under environmentally friendly conditions. nih.govmdpi.com These methods could be adapted for the derivatization of the tetrachlorobipyridine core or its incorporation into larger structures, significantly reducing the environmental footprint of the synthetic process.

In terms of application, designing materials based on this compound for roles in green catalysis—such as photocatalytic water splitting or CO₂ reduction—would represent a significant advance. The unique electronic properties conferred by the tetrachloro-substitution could be harnessed to create more efficient and stable catalysts for these vital transformations.

Novel Applications in Sensing and Energy Conversion Research

The distinct electronic properties of this compound make it a highly attractive target for research in sensing and energy conversion. The four electron-withdrawing chlorine atoms are expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the bipyridine system. This strong electron-accepting character is a key feature for several advanced applications.

Sensing: The bipyridine moiety is a well-known chelator for a variety of metal ions. wikipedia.org The electronic perturbation caused by the chlorine atoms will modulate the binding affinity and the spectroscopic response upon coordination. This could be exploited to create highly selective chemosensors. For instance, metal binding could alter the electrochemical potential or the fluorescence of a derivatized tetrachlorobipyridine, providing a measurable signal for the detection of specific analytes. Its integration into MOFs could lead to robust electrochemical sensors with high sensitivity. rsc.org

Energy Conversion: The electron-deficient nature of the core is highly relevant for applications in energy conversion.

Photocatalysis: When used as a ligand in transition metal complexes (e.g., with Ruthenium or Iridium), this compound could enhance the performance of photosensitizers. Its electron-withdrawing character can tune the energy of the metal-to-ligand charge transfer (MLCT) excited states, potentially improving charge separation efficiency and photocatalytic activity. utexas.edursc.org

Organic Electronics: Derivatives could serve as n-type materials in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The low-lying LUMO facilitates electron injection and transport, which is a critical requirement for efficient device performance.

Electrochromic Materials: As a precursor to viologen-like molecules (N,N'-dialkylated 4,4'-bipyridinium salts), the tetrachloro-substitution would dramatically increase the redox potential, leading to new electrochromic materials that switch color at different voltages and exhibit enhanced stability. nih.gov